molecular formula C19H21N5O B4954759 5-amino-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide

5-amino-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide

Cat. No.: B4954759
M. Wt: 335.4 g/mol
InChI Key: LNNFFYBNEUPMKT-UHFFFAOYSA-N
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Description

“5-amino-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide” is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazole derivatives typically involves the cyclization of appropriate precursors under specific conditions. For “5-amino-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide,” a common synthetic route might include:

    Formation of the triazole ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.

    Substitution reactions: Introduction of the amino group and the carboxamide group can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch processing: Using large reactors to carry out the cycloaddition and substitution reactions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the amino group.

    Reduction: Reduction reactions can be used to modify the triazole ring or the substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or copper may be used in cycloaddition reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology

    Antimicrobial Agents: Many triazole derivatives exhibit antimicrobial properties.

    Enzyme Inhibitors: Used in the development of enzyme inhibitors for various diseases.

Medicine

    Antifungal Agents: Triazole compounds are key components in antifungal medications.

    Anticancer Agents: Some derivatives are being studied for their anticancer properties.

Industry

    Agriculture: Used in the formulation of pesticides and herbicides.

    Pharmaceuticals: Key intermediates in the synthesis of various drugs.

Mechanism of Action

The mechanism of action of “5-amino-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide” would depend on its specific biological target. Generally, triazole derivatives can:

    Inhibit enzymes: By binding to the active site or allosteric sites.

    Disrupt cell membranes: Leading to cell death in microbial organisms.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: Known for their broad spectrum of biological activities.

    Benzotriazole derivatives: Used in corrosion inhibitors and antifungal agents.

Uniqueness

“5-amino-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide” may have unique properties due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

5-amino-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-12(2)14-8-10-15(11-9-14)24-18(20)17(22-23-24)19(25)21-16-7-5-4-6-13(16)3/h4-12H,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNFFYBNEUPMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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